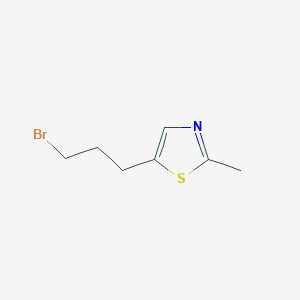
5-(3-Bromopropyl)-2-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromopropyl)-2-methyl-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(3-Bromopropyl)-2-methyl-1,3-thiazole can be readily substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
科学研究应用
Chemistry: 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug discovery and development. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 5-(3-Bromopropyl)-2-methyl-1,3-thiazole depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thiazole ring can participate in π-π stacking interactions or hydrogen bonding with biological targets, influencing their activity and function.
相似化合物的比较
2-Methylthiazole: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Chloropropyl)-2-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
5-(3-Bromopropyl)-1,3-thiazole: Lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness: 5-(3-Bromopropyl)-2-methyl-1,3-thiazole is unique due to the presence of both the bromopropyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
属性
分子式 |
C7H10BrNS |
|---|---|
分子量 |
220.13 g/mol |
IUPAC 名称 |
5-(3-bromopropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6-9-5-7(10-6)3-2-4-8/h5H,2-4H2,1H3 |
InChI 键 |
AWPCGCZEAYVEEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


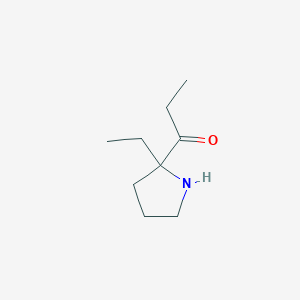
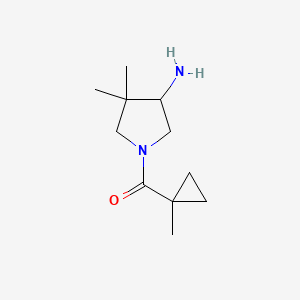

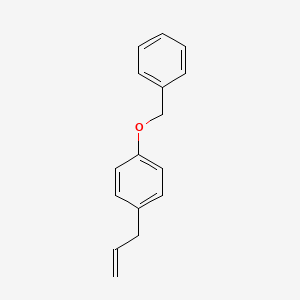

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
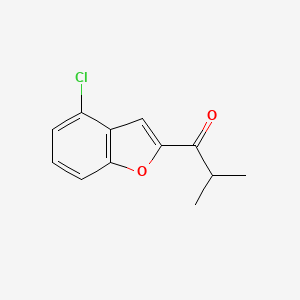
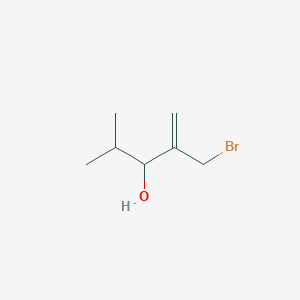

![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)


![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
